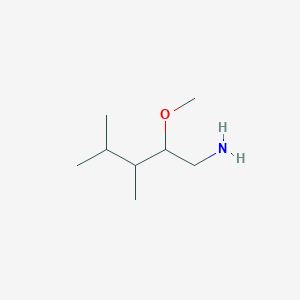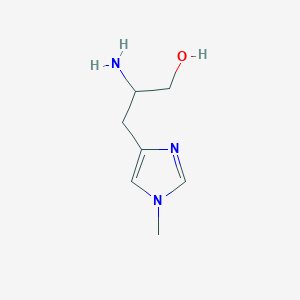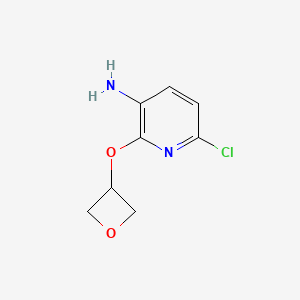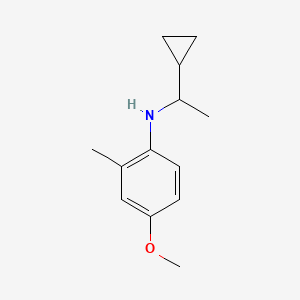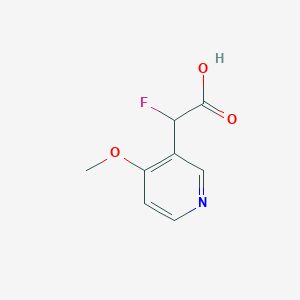![molecular formula C7H10F3N3O B15275302 [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)
[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that features a trifluoromethyl group and a triazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable component in drug design .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with improved properties such as increased resistance to degradation and enhanced performance .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]ethanol
- [1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]propanol
Uniqueness
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H10F3N3O |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
[1-propan-2-yl-5-(trifluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H10F3N3O/c1-4(2)13-6(7(8,9)10)5(3-14)11-12-13/h4,14H,3H2,1-2H3 |
InChI Key |
LNQOCYWJCNPOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)
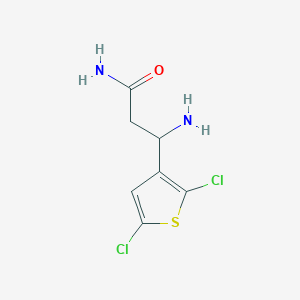

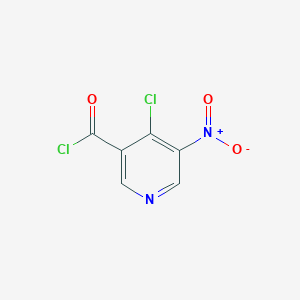
![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
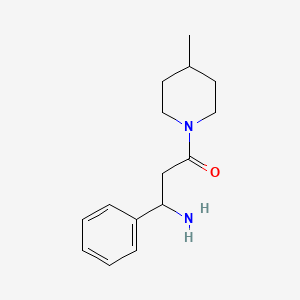
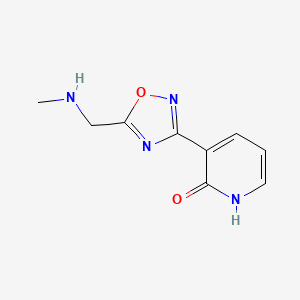
![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)
